molecular formula C21H22BrNO5 B12496272 Propyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B12496272
M. Wt: 448.3 g/mol
InChI Key: FVFVTEBSTJXBQL-UHFFFAOYSA-N
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Description

Propyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a unique structure combining a benzodioxole ring, a bromine atom, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by bromination to introduce the bromine atom. The hexahydroquinoline core is then synthesized through a series of cyclization and condensation reactions. The final step involves esterification to attach the propyl group to the carboxylate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amines or ethers.

Scientific Research Applications

Propyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Propyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzodioxole and hexahydroquinoline, such as:

Uniqueness

Propyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H22BrNO5

Molecular Weight

448.3 g/mol

IUPAC Name

propyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H22BrNO5/c1-3-7-26-21(25)18-11(2)23-14-5-4-6-15(24)20(14)19(18)12-8-16-17(9-13(12)22)28-10-27-16/h8-9,19,23H,3-7,10H2,1-2H3

InChI Key

FVFVTEBSTJXBQL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3Br)OCO4)C(=O)CCC2)C

Origin of Product

United States

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